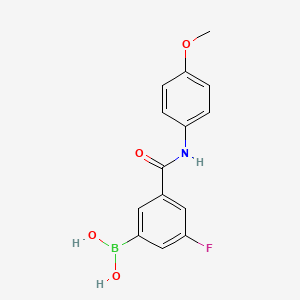
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a methoxyphenylcarbamoyl group, and a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-methoxyaniline.
Formation of Intermediate: The 3-fluorobenzoic acid is first converted to an intermediate compound through a series of reactions, including halogenation and nitration.
Coupling Reaction: The intermediate is then coupled with 4-methoxyaniline under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom and methoxyphenylcarbamoyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The fluorine atom and methoxyphenylcarbamoyl group contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a fluorine atom and a methoxyphenylcarbamoyl group, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and efficiency.
Propiedades
Fórmula molecular |
C14H13BFNO4 |
|---|---|
Peso molecular |
289.07 g/mol |
Nombre IUPAC |
[3-fluoro-5-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO4/c1-21-13-4-2-12(3-5-13)17-14(18)9-6-10(15(19)20)8-11(16)7-9/h2-8,19-20H,1H3,(H,17,18) |
Clave InChI |
VUPXLEICJCYVBD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


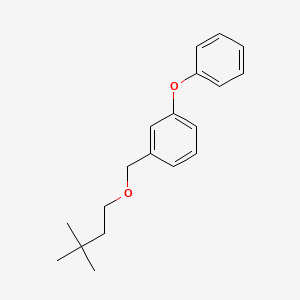

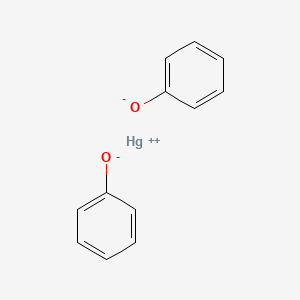
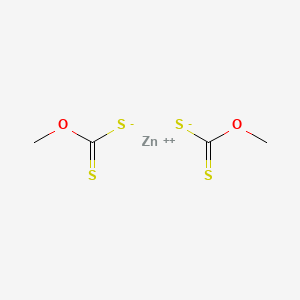
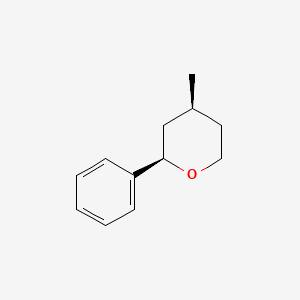

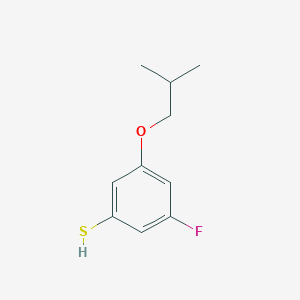

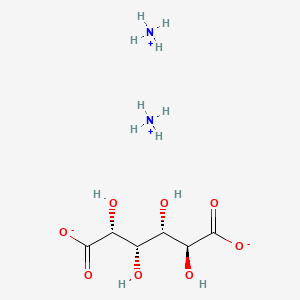


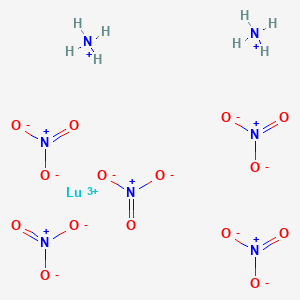
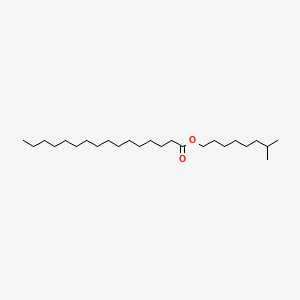
![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
